molecular formula C13H18N4O2 B2354564 N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide CAS No. 2198955-01-8

N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide

Cat. No. B2354564
CAS RN: 2198955-01-8
M. Wt: 262.313
InChI Key: SJMGPLPPGPYIRW-UHFFFAOYSA-N
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Description

“N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic ring structure found in many important natural products and pharmaceuticals . The compound also contains an amide group, which is a common functional group in organic chemistry and biochemistry .


Molecular Structure Analysis

The molecular structure of this compound would be based on the arrangement of its constituent atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which it’s reacted. For instance, the amide group could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its intended applications. For instance, if it’s a potential pharmaceutical, future research could involve testing its efficacy and safety in biological systems .

properties

IUPAC Name

N-[6-(dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-4-12(18)14-9-8-13(19)16-10-6-5-7-11(15-10)17(2)3/h4-7H,1,8-9H2,2-3H3,(H,14,18)(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMGPLPPGPYIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=N1)NC(=O)CCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide

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